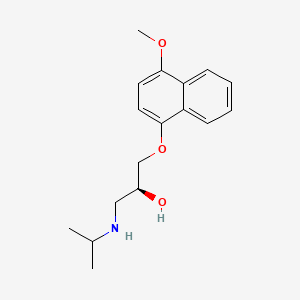

(S)-4-Hydroxy 4'-Methoxy Propranolol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-1-(4-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXOFAQEGCLAOX-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C2=CC=CC=C21)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-4-Hydroxy 4'-Methoxy Propiophenone synthesis pathway

An In-depth Technical Guide to the Synthesis of (S)-4-Hydroxy-4'-Methoxypropiophenone

Authored by: Gemini, Senior Application Scientist

Introduction

(S)-4-Hydroxy-4'-methoxypropiophenone is a chiral α-hydroxy ketone of significant interest in the pharmaceutical and fine chemical industries. Its stereodefined structure makes it a valuable chiral building block for the synthesis of more complex, biologically active molecules. The presence of a stereocenter at the α-position to the carbonyl group necessitates precise control over the synthetic route to achieve high enantiopurity. This guide provides a comprehensive overview of the primary synthetic pathways to (S)-4-Hydroxy-4'-methoxypropiophenone, focusing on the underlying chemical principles, experimental considerations, and state-of-the-art methodologies. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of its synthesis.

Retrosynthetic Analysis: Strategic Pathways to the Chiral Target

A logical retrosynthetic analysis of (S)-4-Hydroxy-4'-methoxypropiophenone reveals several distinct strategies for its construction. The primary challenge lies in the stereoselective formation of the C-O bond at the chiral center.

Caption: Retrosynthetic analysis of (S)-4-Hydroxy-4'-Methoxypropiophenone.

The three primary strategies are:

-

Asymmetric Reduction: The reduction of a prochiral precursor, 1-(4-methoxyphenyl)propane-1,2-dione, where a chiral reducing agent or catalyst selectively forms the (S)-enantiomer.

-

Asymmetric α-Hydroxylation: The direct, enantioselective installation of a hydroxyl group onto the α-carbon of the readily available precursor, 4'-methoxypropiophenone.

-

Kinetic Resolution: The preparation of a racemic mixture of 4-hydroxy-4'-methoxypropiophenone, followed by the selective reaction or separation of one enantiomer, leaving the desired (S)-enantiomer enriched.[1][2]

Part 1: Synthesis of the Achiral Precursor, 4'-Methoxypropiophenone

The foundational starting material for most synthetic routes is 4'-methoxypropiophenone. It is efficiently synthesized via the Friedel-Crafts acylation of anisole.[3]

Mechanism and Rationale

This reaction is a classic example of electrophilic aromatic substitution.[4][5] A Lewis acid, typically aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), activates the propionyl chloride, generating a highly electrophilic acylium ion.[6][7] Anisole, with its electron-donating methoxy group (-OCH₃), is highly activated towards electrophilic attack. The methoxy group is an ortho, para-director, meaning it directs the incoming electrophile to the positions ortho and para to itself.[4] Due to steric hindrance from the methoxy group, the para-substituted product, 4'-methoxypropiophenone, is the major product formed.

Caption: Workflow for Friedel-Crafts acylation to yield 4'-methoxypropiophenone.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Anisole

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), ice, water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a cooled (0-5 °C) suspension of anhydrous AlCl₃ (1.1 eq) in dry DCM, slowly add propionyl chloride (1.0 eq) while stirring.[8]

-

To this mixture, add a solution of anisole (1.0 eq) in DCM dropwise, maintaining the temperature below 10 °C. The reaction is exothermic.[9]

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours or until TLC indicates completion.[8]

-

Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride complexed with the product ketone.[9][10]

-

Separate the organic layer. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 4'-methoxypropiophenone as a white to off-white solid.[3]

Part 2: Enantioselective Synthesis of (S)-4-Hydroxy-4'-Methoxypropiophenone

With the achiral precursor in hand, the next crucial phase is the stereoselective introduction of the α-hydroxyl group.

Strategy A: Asymmetric Reduction of 1-(4-methoxyphenyl)propane-1,2-dione

This strategy involves the creation of a prochiral diketone followed by an enantioselective reduction of one carbonyl group. Biocatalysis is particularly powerful for this transformation.

1. Synthesis of the 1,2-Dione Precursor: The α-diketone, 1-(4-methoxyphenyl)propane-1,2-dione, can be prepared by the oxidation of 4'-methoxypropiophenone using reagents like selenium dioxide (SeO₂).

2. Biocatalytic Asymmetric Reduction: Enzymes, particularly dehydrogenases/reductases, can exhibit exquisite chemo- and enantioselectivity.[11] These enzymes, often used within whole-cell systems to ensure cofactor (NADH/NADPH) regeneration, can selectively reduce one of the two carbonyls to the desired (S)-alcohol.[12][13]

-

Causality: The enzyme's chiral active site binds the diketone in a specific orientation. The hydride transfer from the cofactor then occurs to one specific face of one of the carbonyl groups, leading to the formation of a single enantiomer of the α-hydroxy ketone.[14]

Table 1: Comparison of Biocatalytic Reduction Systems

| Biocatalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Bacillus clausii BDH | Aliphatic 1,2-diketones | (R)-α-hydroxy ketone | High | [11] |

| Engineered Ketoreductases | Various diketones | (S) or (R) available | >99% | [12] |

| Saccharomyces uvarum | 4-methoxy acetophenone | (S)-alcohol | Good | [13] |

(Note: Data is illustrative of the technology's capability; specific results for 1-(4-methoxyphenyl)propane-1,2-dione would require specific screening.)

Strategy B: Asymmetric α-Hydroxylation of 4'-Methoxypropiophenone

Directly converting the C-H bond at the α-position of 4'-methoxypropiophenone into a C-OH bond with stereocontrol is an atom-economical approach.

-

Organocatalysis: Chiral organocatalysts, such as proline derivatives, can be used to form a chiral enamine intermediate with the ketone.[15] This enamine can then react with an electrophilic oxygen source (e.g., a nitroso compound or a peroxide) to install the hydroxyl group stereoselectively. The catalyst's chirality directs the oxidant to one face of the enamine.

-

Metal-Based Catalysis: Chiral metal complexes can also catalyze the asymmetric α-hydroxylation of ketones. These methods often involve the formation of a metal enolate, with the chiral ligands on the metal directing the subsequent oxidation.

While powerful, these methods can sometimes be challenging for propiophenone derivatives compared to simpler ketones, and optimization is often required.[16][17]

Strategy C: Kinetic Resolution of Racemic 4-Hydroxy-4'-Methoxypropiophenone

Kinetic resolution is a robust and widely used technique where two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent.[1] This results in the separation of the faster-reacting enantiomer (as a product) from the slower-reacting, unreacted enantiomer.

1. Synthesis of Racemic 4-Hydroxy-4'-Methoxypropiophenone: The racemic starting material can be prepared by the non-selective α-hydroxylation of 4'-methoxypropiophenone, for example, via bromination followed by nucleophilic substitution with hydroxide.

2. Enzymatic Kinetic Resolution: Lipases are commonly employed for the kinetic resolution of alcohols via enantioselective acylation.[18]

-

Mechanism of Action: In the presence of an acyl donor (e.g., vinyl acetate), a lipase will selectively acylate one enantiomer of the racemic alcohol much faster than the other. For instance, the lipase might preferentially acylate the (R)-enantiomer. The reaction is stopped at approximately 50% conversion, allowing for the separation of the acylated (R)-product from the unreacted, enantiomerically pure (S)-4-Hydroxy-4'-methoxypropiophenone.[19]

Sources

- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 2. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 3. Page loading... [wap.guidechem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. condor.depaul.edu [condor.depaul.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. docsity.com [docsity.com]

- 8. Methoxypropiophenone synthesis - chemicalbook [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. prepchem.com [prepchem.com]

- 11. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Ketone Reduction - Wordpress [reagents.acsgcipr.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07244K [pubs.rsc.org]

- 16. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. α-Hydroxy carbonyl compound synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Chemical properties of (S)-4-Hydroxy 4'-Methoxy Propiophenone

An In-depth Technical Guide to the Synthesis, Characterization, and Properties of (S)-2-Hydroxy-1-(4-methoxyphenyl)propan-1-one

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of (S)-2-Hydroxy-1-(4-methoxyphenyl)propan-1-one, a chiral α-hydroxy ketone of significant interest to researchers in medicinal chemistry and drug development. The specified nomenclature "(S)-4-Hydroxy 4'-Methoxy Propiophenone" is interpreted herein as (S)-2-Hydroxy-1-(4-methoxyphenyl)propan-1-one, as this represents the most chemically plausible structure featuring a chiral center on the propionyl side-chain. This document details the physicochemical properties, stereoselective synthesis via chiral resolution, in-depth spectroscopic analysis, and potential pharmacological relevance of this compound. Methodologies are presented with a focus on the underlying scientific principles to provide field-proven insights for professionals engaged in the synthesis and application of chiral molecules.

Introduction and Structural Elucidation

Nomenclature and Assumed Structure

The compound designated for this guide, "(S)-4-Hydroxy 4'-Methoxy Propiophenone," presents a nomenclatural ambiguity. Standard IUPAC naming conventions for a propiophenone structure do not accommodate a substituent at the "4" position of the propane chain. The most logical interpretation, particularly within the context of chiral drug development, points to a hydroxyl group on the α-carbon of the side chain, creating a chiral center. Therefore, this guide will focus on (S)-2-Hydroxy-1-(4-methoxyphenyl)propan-1-one .

The core structure consists of a 4-methoxyphenyl ring attached to a three-carbon chain containing a ketone and a hydroxyl group at the C2 position. The "(S)" designation refers to the specific stereoconfiguration at this C2 chiral center, a critical determinant of biological activity.

Scientific Context and Significance

α-Hydroxy ketones are a prevalent structural motif in biologically active molecules and pharmaceutical intermediates. The presence of both a hydrogen-bond donor (hydroxyl) and acceptor (carbonyl) in close proximity allows for specific and high-affinity interactions with biological targets such as enzymes and receptors. Furthermore, the stereochemical orientation of these groups is often the primary factor distinguishing an active drug from its inactive or even toxic enantiomer.[1] As such, the ability to synthesize and characterize enantiomerically pure compounds like (S)-2-Hydroxy-1-(4-methoxyphenyl)propan-1-one is a fundamental requirement in modern drug discovery.

Physicochemical and Molecular Properties

The key physicochemical properties of the target compound are summarized below. These values are calculated based on its structure or extrapolated from related compounds like 4'-Methoxypropiophenone.[2][3][4]

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₂O₃ | Calculated |

| Molecular Weight | 180.20 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Predicted |

| CAS Number | Not available for specific enantiomer | N/A |

| Predicted XLogP3 | 1.8 | Predicted |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 3 | Calculated |

| Rotatable Bond Count | 4 | Calculated |

Stereoselective Synthesis and Purification

Achieving enantiopurity is the central challenge in synthesizing the target compound. While asymmetric synthesis offers a direct route, chiral resolution of a racemic mixture is a robust and widely practiced method in both laboratory and industrial settings.[1][5]

Synthesis of Racemic 2-Hydroxy-1-(4-methoxyphenyl)propan-1-one

The synthesis of the racemic precursor can be achieved via a two-step process starting from the commercially available 4'-Methoxypropiophenone.

-

Step 1: α-Bromination. The starting ketone is brominated at the α-position using a suitable brominating agent like N-Bromosuccinimide (NBS) or Br₂ in methanol. The reaction is typically initiated by a radical initiator or light. This step must be carefully controlled to prevent di-bromination or ring bromination.

-

Step 2: Nucleophilic Substitution. The resulting α-bromo ketone is then subjected to hydrolysis under basic conditions (e.g., aqueous sodium carbonate) to replace the bromine atom with a hydroxyl group, yielding the racemic α-hydroxy ketone.

Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol outlines the separation of the racemic mixture into its constituent (S) and (R) enantiomers. The principle relies on reacting the racemic hydroxyl group with a chiral resolving agent to form diastereomers, which possess different physical properties (e.g., solubility) and can be separated by fractional crystallization.[1][5]

Resolving Agent Selection: A chiral acid, such as (R)-(-)-Mandelic acid, is a suitable choice for resolving a chiral alcohol. It will react with the hydroxyl group to form diastereomeric esters.

Step-by-Step Methodology:

-

Esterification: In a round-bottom flask, dissolve 1.0 equivalent of racemic 2-Hydroxy-1-(4-methoxyphenyl)propan-1-one and 0.5 equivalents of (R)-(-)-Mandelic acid in a suitable solvent mixture (e.g., toluene/heptane). The limited stoichiometry of the resolving agent is crucial; it ensures that only one diastereomer preferentially crystallizes.

-

Crystallization: Add a dehydrating agent or use a Dean-Stark apparatus to facilitate ester formation. Slowly cool the reaction mixture to induce crystallization. The key is that one diastereomeric ester, for instance, the (R-Mandelate)-(S-alcohol) ester, will be less soluble in the chosen solvent system and will precipitate out of the solution.

-

Isolation: Isolate the precipitated solid by vacuum filtration and wash with a small amount of cold solvent to remove impurities and the more soluble diastereomer.

-

Enantiomer Liberation: Hydrolyze the isolated diastereomeric ester under basic conditions (e.g., with 2M NaOH) to cleave the ester bond. This regenerates the enantiomerically enriched (S)-2-Hydroxy-1-(4-methoxyphenyl)propan-1-one and the sodium salt of the mandelic acid.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate the target enantiomer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

-

Purity Analysis: The enantiomeric excess (e.e.) of the final product must be determined using Chiral HPLC (see Section 4.5).

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized (S)-enantiomer. The following sections detail the expected spectroscopic data.

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.9 (d, 2H, Ar-H ortho to C=O), δ 6.9 (d, 2H, Ar-H ortho to -OCH₃), δ 5.1 (q, 1H, -CH(OH)-), δ 3.8 (s, 3H, -OCH₃), δ 2.5 (s, 1H, -OH), δ 1.5 (d, 3H, -CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~199 (C=O), δ ~164 (Ar-C-OCH₃), δ ~130 (Ar-C), δ ~128 (Ar-C-C=O), δ ~114 (Ar-C), δ ~70 (-CH(OH)-), δ ~55 (-OCH₃), δ ~22 (-CH₃). |

| FT-IR (KBr, cm⁻¹) | ~3450 (O-H stretch, broad), ~3000 (Ar C-H stretch), ~1680 (C=O stretch, conjugated), ~1600 (Ar C=C stretch), ~1260 (C-O stretch). |

| Mass Spec (EI) | M⁺ at m/z = 180. Expected fragments at 135 [M-CH₃CHO]⁺ (loss of acetaldehyde), 107 [M-COCH(OH)CH₃]⁺. |

Protocol: Enantiomeric Purity Determination by Chiral HPLC

This protocol is a self-validating system for confirming the success of the chiral resolution. It separates the (S) and (R) enantiomers, allowing for the calculation of enantiomeric excess (% e.e.).

Methodology:

-

System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based column is highly effective. A Chiralpak® AD-H or Chiralcel® OJ column is recommended.[6]

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) is a typical starting point for normal-phase separation. The ratio can be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount (~1 mg/mL) of the final product in the mobile phase. Inject a sample of the starting racemic mixture first to identify the retention times of both enantiomers.

-

Analysis: Inject the synthesized sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers (Aₛ and Aᵣ) using the formula: % e.e. = |(Aₛ - Aᵣ) / (Aₛ + Aᵣ)| x 100%

Sources

- 1. ardena.com [ardena.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4 -Methoxypropiophenone = 99 121-97-1 [sigmaaldrich.com]

- 4. 4'-Methoxypropiophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. Chiral separation of ten arylphenoxypropionate herbicides on four chiral columns by supercritical fluid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Potential Mechanisms of Action of Substituted Propiophenones: A Case Study of (S)-4-Hydroxy-4'-Methoxypropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract (S)-4-Hydroxy-4'-Methoxypropiophenone is a chiral aromatic ketone belonging to the substituted propiophenone class. While this specific molecule is not extensively characterized in scientific literature, its structural motifs—a hydroxylated phenyl ring and a methoxy-substituted phenyl ring bridged by a three-carbon chain—are common in a variety of biologically active compounds. This guide addresses the significant gap in direct mechanistic data by synthesizing and extrapolating from published research on structurally related propiophenone derivatives. We will explore plausible mechanisms of action, including enzyme inhibition, receptor antagonism, and modulation of inflammatory signaling pathways. This document serves as a foundational resource, providing not only a theoretical framework but also detailed, actionable experimental protocols to empower researchers to investigate the biological activities of this and related compounds.

Introduction and Current Landscape

Propiophenone and its derivatives are versatile scaffolds in medicinal chemistry and organic synthesis.[1] They serve as crucial intermediates in the production of pharmaceuticals ranging from analgesics and anti-inflammatory drugs to anorectics and antipsychotics.[1][2] The parent compound, 4'-Hydroxypropiophenone (also known as Paroxypropione), is noted for its utility as a building block for anti-inflammatory agents and its inherent antioxidant properties.[2][3] Similarly, 4'-Methoxypropiophenone is a well-established intermediate in pharmaceutical synthesis.[4]

The subject of this guide, (S)-4-Hydroxy-4'-Methoxypropiophenone, combines features of both. However, a comprehensive review of current literature reveals a notable absence of studies dedicated to elucidating its specific mechanism of action. Therefore, this guide adopts a predictive and deductive approach. By examining the established biological activities of analogous compounds, we can construct a robust, evidence-based hypothesis regarding its potential molecular targets and signaling pathways.

The primary plausible mechanisms for substituted propiophenones, based on available data, include:

-

Enzyme Inhibition: Particularly targeting metabolic and signaling enzymes.

-

Receptor Modulation: Acting as antagonists or modulators at key physiological receptors.

-

Anti-inflammatory and Antioxidant Activity: Quenching reactive oxygen species and interfering with pro-inflammatory pathways.

Plausible Mechanism 1: Inhibition of Protein Tyrosine Phosphatase 1B (PTP-1B)

A compelling potential mechanism for a propiophenone derivative is the inhibition of Protein Tyrosine Phosphatase 1B (PTP-1B). PTP-1B is a critical negative regulator of the insulin and leptin signaling pathways. Its overexpression is linked to insulin resistance and type 2 diabetes. Therefore, inhibitors of PTP-1B are sought-after therapeutic agents.

Causality and Evidence: A study on a series of novel propiophenone derivatives identified compounds that exhibited potent antihyperglycemic and lipid-lowering effects in diabetic mouse models.[5] Crucially, the study established a possible mechanism of action by demonstrating that several of these compounds were efficient inhibitors of PTP-1B.[5] Given that (S)-4-Hydroxy-4'-Methoxypropiophenone shares the core propiophenone scaffold, it is scientifically reasonable to hypothesize that it may also interact with and inhibit this key metabolic enzyme. The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions within the enzyme's active site, a common feature of PTP-1B inhibitors.

Hypothesized Signaling Pathway:

Caption: Hypothesized role in the insulin signaling pathway.

Plausible Mechanism 2: Adrenergic Receptor Antagonism

The structural similarity of propiophenones to endogenous catecholamines and various sympathomimetic drugs makes adrenergic receptors a plausible target. Specifically, 4-hydroxypropiophenone (paroxypropione) has been described as an adrenergic beta-antagonist.[6]

Causality and Evidence: Adrenergic beta-antagonists (beta-blockers) bind to beta-adrenergic receptors and prevent their activation by endogenous agonists like epinephrine and norepinephrine.[6] They are widely used to manage cardiovascular conditions such as hypertension and arrhythmias.[6] The phenoxypropanolamine pharmacophore is a classic feature of many beta-blockers. While our target compound is not a propanolamine, the substituted aromatic ketone core can still facilitate interactions with the receptor's binding pocket. The hydroxyl group is particularly important, as it can mimic the beta-hydroxyl group of catecholamines, forming a key hydrogen bond within the receptor.

Plausible Mechanism 3: Modulation of Inflammatory Pathways (NF-κB)

Chronic inflammation is a hallmark of numerous diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.

Causality and Evidence: The general class of propiophenones has been associated with anti-inflammatory activity.[3][7] A technical guide on brominated propiophenone derivatives highlights their potential to inhibit the NF-κB signaling pathway as a mechanism for their anticancer and anti-inflammatory effects. Inhibition of NF-κB prevents the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. The antioxidant properties noted for 4'-Hydroxypropiophenone can also contribute to anti-inflammatory effects by reducing the reactive oxygen species (ROS) that can activate NF-κB.[2][3] It is plausible that (S)-4-Hydroxy-4'-Methoxypropiophenone shares this capability.

Experimental Elucidation of Mechanism

Protocol: In Vitro PTP-1B Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of recombinant human PTP-1B. The enzyme dephosphorylates a synthetic substrate, p-nitrophenyl phosphate (pNPP), which produces a yellow-colored product, p-nitrophenol, quantifiable by spectrophotometry at 405 nm.

Workflow Diagram:

Caption: Experimental workflow for the PTP-1B inhibition assay.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.4.

-

Enzyme Stock: Recombinant human PTP-1B (1 mg/mL). Dilute to a working concentration of 1 µg/mL in Assay Buffer just before use.

-

Substrate Stock: 100 mM p-Nitrophenyl Phosphate (pNPP) in Assay Buffer. Dilute to a working concentration of 20 mM just before use.

-

Test Compound: Prepare a 10 mM stock of (S)-4-Hydroxy-4'-Methoxypropiophenone in 100% DMSO. Create a 10-point serial dilution series (e.g., 1:3) in DMSO.

-

Positive Control: Sodium Orthovanadate (a known PTP-1B inhibitor). Prepare a dilution series in DMSO.

-

Stop Solution: 1 M NaOH.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 88 µL of Assay Buffer.

-

Add 2 µL of the test compound, positive control, or DMSO (for negative and enzyme activity controls) to the appropriate wells.

-

Add 5 µL of the diluted PTP-1B enzyme to all wells except the "No Enzyme" blank control. For blank wells, add 5 µL of Assay Buffer.

-

Mix gently and pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 5 µL of 20 mM pNPP substrate to all wells. The final concentration of pNPP will be 1 mM.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 1 M NaOH to each well.

-

Read the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the "No Enzyme" blank from all other readings.

-

Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 x [1 - (AbsTest Compound / AbsDMSO Control)]

-

Plot the % Inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.

-

Self-Validating System:

-

Negative Control (DMSO): Represents 0% inhibition (maximum enzyme activity).

-

Positive Control (Sodium Orthovanadate): Confirms that the assay system is sensitive to known inhibitors.

-

No Enzyme Control (Blank): Accounts for non-enzymatic hydrolysis of the substrate.

Quantitative Data Summary (Hypothetical)

Should experiments be conducted, the data would be summarized for clarity. The table below illustrates how results from the PTP-1B assay and other potential screens could be presented.

| Compound/Derivative | Target | Assay Type | IC50 / Ki (µM) | Reference |

| Propiophenone Cpd. 15 | PTP-1B | Enzyme Inhibition | Potent (value not stated) | [5] |

| Propiophenone Cpd. 16 | PTP-1B | Enzyme Inhibition | Potent (value not stated) | [5] |

| 4-Hydroxypropiophenone | β-Adrenergic Receptor | Receptor Binding | Not Specified | [6] |

| Acetophenone Deriv. | Acetylcholinesterase | Enzyme Inhibition | 71.3 - 143.7 | [8] |

| (S)-4-Hydroxy-4'-Methoxy... | PTP-1B | Enzyme Inhibition | To Be Determined | N/A |

Conclusion and Future Directions

While the precise mechanism of action for (S)-4-Hydroxy-4'-Methoxypropiophenone remains to be elucidated, a strong, scientifically-grounded basis exists for hypothesizing its activity as an enzyme inhibitor (e.g., PTP-1B), a receptor antagonist, or a modulator of inflammatory pathways like NF-κB. Its structural relationship to other bioactive propiophenones provides a clear rationale for these starting points.

The immediate future direction is clear: the execution of systematic in vitro screening, beginning with assays like the PTP-1B inhibition protocol detailed herein. Subsequent steps should include cell-based assays to confirm activity in a physiological context, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity. This guide provides the theoretical and practical foundation for embarking on that critical research.

References

-

Unlocking the Potential: Chemical Properties and Uses of 4'-Hydroxypropiophenone. (n.d.). GESKEI CERAMIC.[Link]

-

4'-Hydroxypropiophenone: Synthesis, Applications, and Chemical Properties of a Versatile Organic Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Singh, G., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry Letters, 22(6), 2234-2239. [Link]

-

Reactions with Propiophenones and Homologues. (2024). ResearchGate.[Link]

- Substituted butyrophenone derivatives. (2010).

-

Propiophenone. (n.d.). Wikipedia.[Link]

- Propiophenone derivatives and process for preparing the same. (1998).

-

PROPIOPHENONE. (n.d.). lookchem.com.[Link]

-

4'-Hydroxypropiophenone. (n.d.). PubChem.[Link]

-

3'-Methoxypropiophenone. (n.d.). PharmaCompass.[Link]

-

4'-Methoxypropiophenone. (n.d.). PharmaCompass.[Link]

-

In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking. (2020). PubMed.[Link]

Sources

- 1. Propiophenone - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. manavchem.com [manavchem.com]

- 7. researchgate.net [researchgate.net]

- 8. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-4-Hydroxy-4'-Methoxypropiophenone: From Discovery to Modern Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Hydroxy-4'-methoxypropiophenone, a chiral aromatic ketone, represents a molecule of significant interest in the landscape of pharmaceutical and fine chemical synthesis. Its structural motif, featuring a stereogenic center, a phenolic hydroxyl group, and a methoxy-substituted aromatic ring, makes it a valuable chiral building block for the synthesis of more complex bioactive molecules. This technical guide provides a comprehensive overview of the discovery, history, and, most critically, the synthetic evolution of this compound. We will delve into the foundational chemistry of related achiral propiophenones and then explore the sophisticated asymmetric strategies required to obtain the enantiopure (S)-isomer. This guide is intended to serve as a resource for researchers and professionals in drug development by not only detailing synthetic protocols but also by providing insights into the rationale behind the selection of specific methodologies, thereby fostering a deeper understanding of the principles of asymmetric synthesis.

Introduction: The Significance of Chiral Propiophenones

Propiophenone and its derivatives are a class of organic compounds characterized by a phenyl ring attached to a propan-1-one chain. The introduction of hydroxyl and methoxy functional groups on the aromatic ring, as seen in 4-hydroxy-4'-methoxypropiophenone, significantly influences the molecule's chemical reactivity and potential biological activity. The methoxy group, prevalent in many natural products and approved drugs, can enhance ligand-target binding, improve physicochemical properties, and favorably modulate absorption, distribution, metabolism, and excretion (ADME) parameters.

The critical feature of the title compound is the chiral center at the carbon atom bearing the hydroxyl group. The spatial arrangement of the substituents around this stereocenter gives rise to two non-superimposable mirror images, the (S) and (R) enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit profoundly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even responsible for undesirable side effects (the distomer). This fundamental principle necessitates the development of synthetic methods that can selectively produce a single enantiomer.

This guide will first briefly touch upon the history of the related achiral propiophenones to provide a foundational context. It will then transition to the core focus: the stereoselective synthesis of (S)-4-hydroxy-4'-methoxypropiophenone. We will explore various methodologies, including chiral resolution and asymmetric synthesis, providing detailed protocols and discussing the advantages and limitations of each approach.

Historical Context: The Genesis of Propiophenone Chemistry

The synthesis of simple propiophenone derivatives dates back to the early 20th century, with methods like the Friedel-Crafts acylation being a cornerstone. For instance, 4'-methoxypropiophenone has been synthesized via the Friedel-Crafts acylation of anisole with propionyl chloride.[1][2][3] Similarly, the synthesis of 4'-hydroxy-3'-methoxypropiophenone has been achieved through a Fries rearrangement of 2-methoxyphenyl propionate.[4] These early methods, however, did not address the challenge of stereoselectivity, yielding racemic or achiral products.

The evolution of organic chemistry, particularly the development of asymmetric synthesis, has paved the way for the preparation of enantiomerically pure compounds like (S)-4-hydroxy-4'-methoxypropiophenone. The work of pioneers in asymmetric hydrogenation and the development of chiral auxiliaries and catalysts have been instrumental in this advancement.[5][][7][8]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [4] |

| Molecular Weight | 180.2 g/mol | [4] |

| Appearance | White to Dark Beige Solid | [9] |

| Melting Point | 61-62 °C | [9] |

| Boiling Point | 180-185 °C (at 15 Torr) | [9] |

| Solubility | Slightly soluble in DMSO and Methanol | [9] |

Synthetic Strategies for (S)-4-Hydroxy-4'-Methoxypropiophenone

The synthesis of enantiomerically pure (S)-4-hydroxy-4'-methoxypropiophenone can be approached through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution of Racemic 4-Hydroxy-4'-Methoxypropiophenone

Chiral resolution is a classical method for separating enantiomers from a racemic mixture. This approach involves the reaction of the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by conventional techniques like crystallization due to their different physical properties.

Caption: Conceptual workflow for chiral resolution of racemic 4-hydroxy-4'-methoxypropiophenone.

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical chemical resolution. Lipases are particularly effective in catalyzing the enantioselective acylation or deacylation of chiral alcohols.[10][11][12][13]

Step 1: Synthesis of Racemic 4-Hydroxy-4'-Methoxypropiophenone

A plausible route to the racemic starting material is the reduction of a suitable propiophenone precursor.

Step 2: Lipase-Catalyzed Enantioselective Acylation

-

Materials:

-

Racemic 4-hydroxy-4'-methoxypropiophenone

-

Immobilized Lipase (e.g., Candida antarctica Lipase B - Novozym 435)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., toluene or THF)

-

-

Procedure:

-

Dissolve the racemic 4-hydroxy-4'-methoxypropiophenone in the anhydrous organic solvent in a reaction vessel.

-

Add the immobilized lipase to the solution.

-

Add the acyl donor to the reaction mixture.

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining alcohol and the formed ester.

-

Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized lipase.

-

Separate the unreacted (S)-4-hydroxy-4'-methoxypropiophenone from the acylated (R)-enantiomer by column chromatography.

-

Rationale: The lipase will preferentially acylate one enantiomer (e.g., the (R)-enantiomer) at a much faster rate than the other, leaving the desired (S)-enantiomer unreacted. Immobilized enzymes are used to simplify catalyst removal and recycling.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired stereocenter selectively. This is often a more efficient approach than chiral resolution as it avoids the loss of 50% of the material.

A common and effective method for preparing chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone.

Caption: Conceptual workflow for the asymmetric reduction of a prochiral ketone.

Asymmetric hydrogenation using chiral metal catalysts is a powerful tool for the enantioselective reduction of ketones.[7][14][15][16]

-

Materials:

-

4'-Methoxypropiophenone (or a suitably protected precursor)

-

Chiral Ruthenium Catalyst (e.g., RuCl₂n)

-

Hydrogen gas (H₂)

-

Anhydrous solvent (e.g., methanol or ethanol)

-

-

Procedure:

-

In a high-pressure reactor, dissolve the 4'-methoxypropiophenone and the chiral ruthenium catalyst in the anhydrous solvent.

-

Purge the reactor with an inert gas (e.g., argon) and then with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Heat the reaction mixture to the specified temperature and stir.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reactor, vent the hydrogen gas, and concentrate the reaction mixture.

-

Purify the product by column chromatography to obtain (S)-1-(4-methoxyphenyl)ethanol. Subsequent hydroxylation at the 4-position would be required if starting from 4'-methoxypropiophenone.

-

Rationale: The chiral ligand (e.g., (S)-BINAP) on the ruthenium catalyst creates a chiral environment that directs the addition of hydrogen to one face of the prochiral ketone, leading to the preferential formation of the (S)-alcohol.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction.[5][][17][18]

Step 1: Attachment of a Chiral Auxiliary

A suitable prochiral starting material would be derivatized with a chiral auxiliary, for example, an Evans oxazolidinone auxiliary.

Step 2: Diastereoselective Reaction

The substrate-auxiliary conjugate would then undergo a diastereoselective reaction to introduce the desired stereocenter.

Step 3: Cleavage of the Chiral Auxiliary

The chiral auxiliary is then removed to yield the enantiomerically enriched product.

While a detailed protocol for this specific molecule using a chiral auxiliary is not readily found in the literature, the general principles are well-established and could be adapted.

Biological Activity and Potential Applications

While specific pharmacological data for (S)-4-hydroxy-4'-methoxypropiophenone is limited in publicly available literature, related compounds have shown interesting biological activities. For instance, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, a structurally similar compound, has demonstrated antioxidant properties.[19] The structural alerts within the target molecule, such as the phenolic hydroxyl group, suggest potential for antioxidant activity.

The primary application of (S)-4-hydroxy-4'-methoxypropiophenone is likely as a chiral building block in the synthesis of more complex and biologically active molecules. Its stereodefined center and functional groups make it a valuable intermediate for the construction of pharmaceuticals, agrochemicals, and other fine chemicals where stereochemistry is crucial for function.

Conclusion

The synthesis of enantiomerically pure (S)-4-hydroxy-4'-methoxypropiophenone is a testament to the advancements in asymmetric synthesis. While a detailed historical account of its initial discovery is not prominent in the scientific literature, its preparation can be rationally approached through established and reliable methodologies. For researchers and drug development professionals, the choice between chiral resolution and asymmetric synthesis will depend on factors such as scale, cost, and the availability of starting materials and catalysts. The principles and protocols outlined in this guide provide a solid foundation for the synthesis and further investigation of this and other valuable chiral molecules. The continued development of more efficient and selective catalytic systems will undoubtedly further refine the synthesis of such important chiral building blocks.

References

- (S)-4-Hydroxy-4'-methoxypropiophenone. (URL not available)

-

Chiral auxiliary. Wikipedia. [Link]

- Asymmetric hydrogenation of acetophenone and its derivatives catalyzed by ruthenium nanoparticles in ionic liquid media.

-

Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. [Link]

-

Chiral auxiliary. Grokipedia. [Link]

-

The chemical synthesis of MPHPV S4 [α-(2-methoxyphenoxy)-β-hydroxypropiovanillone (S4)] was accomplished from commercially a. ResearchGate. [Link]

-

Asymmetric hydrogenation. Wikipedia. [Link]

-

A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. PMC. [Link]

-

Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system. PubMed. [Link]

-

4-HYDROXY-3-METHOXYPROPIOPHENONE. Pharos. [Link]

-

A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. MDPI. [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

-

Synthesis of p-methoxy-propiophenone. PrepChem.com. [Link]

-

Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC. [Link]

- Asymmetric hydrogen

-

Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Repository. [Link]

-

4'-Hydroxypropiophenone | C9H10O2 | CID 6271. PubChem. [Link]

-

Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . [Link]

-

4'-Methoxypropiophenone | CAS#:121-97-1. Chemsrc. [Link]

-

Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. MDPI. [Link]

-

4'-Methoxypropiophenone | C10H12O2 | MD Topology | NMR | X-Ray. ATB. [Link]

-

4'-Methoxypropiophenone - Optional[MS (GC)]. SpectraBase. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. prepchem.com [prepchem.com]

- 3. Methoxypropiophenone synthesis - chemicalbook [chemicalbook.com]

- 4. 4'-Hydroxy-3'-methoxypropiophenone | 1835-14-9 [chemicalbook.com]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 8. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 9. 4-HYDROXY-3-METHOXYPROPIOPHENONE - Pharos [pharos.habitablefuture.org]

- 10. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repository.tudelft.nl [repository.tudelft.nl]

- 13. re.public.polimi.it [re.public.polimi.it]

- 14. ethz.ch [ethz.ch]

- 15. mdpi.com [mdpi.com]

- 16. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 17. grokipedia.com [grokipedia.com]

- 18. researchgate.net [researchgate.net]

- 19. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Data of (S)-4-Hydroxy-4'-Methoxypropiophenone

This technical guide provides a detailed exploration of the spectroscopic characteristics of (S)-4-Hydroxy-4'-Methoxypropiophenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this chiral molecule through a multi-faceted analysis of its spectroscopic data.

Introduction: Unveiling a Chiral Building Block

(S)-4-Hydroxy-4'-Methoxypropiophenone, systematically named (S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one, is a chiral α-hydroxy ketone. Molecules of this class are of significant interest in synthetic organic chemistry and drug discovery as they represent valuable chiral building blocks for the synthesis of more complex, biologically active compounds. The presence of a stereocenter at the C2 position imparts specific three-dimensional properties to the molecule, which can be crucial for its interaction with biological targets.

This guide will provide a comprehensive overview of the expected spectroscopic data for this molecule, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). While a complete set of publicly available spectral data for the pure (S)-enantiomer is limited, this guide will utilize data from its racemate and closely related analogs to present a robust and predictive analysis.

Molecular Structure and Physicochemical Properties

The structural framework of (S)-4-Hydroxy-4'-Methoxypropiophenone consists of a 4-methoxyphenyl group attached to a propanone backbone, with a hydroxyl group at the C2 position, which is the chiral center.

| Property | Value |

| Systematic Name | (S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| CAS Number (Racemate) | 15482-28-7 |

| Chiral Center | C2 |

A Technical Guide to the Synthesis and Resolution of (S)-4-Hydroxy-4'-Methoxypropiophenone for Pharmaceutical Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-4-hydroxy-4'-methoxypropiophenone, a chiral molecule of significant interest in pharmaceutical research and drug development. In the absence of a dedicated CAS number for the (S)-enantiomer, this document serves as a foundational resource for its synthesis and chiral resolution. The guide elucidates the critical role of stereochemistry in drug efficacy and safety, outlines methodologies for the preparation of the racemic compound, and offers detailed protocols for achieving the desired enantiopure (S)-form through asymmetric synthesis and chiral chromatography. Methodologies are presented with a focus on the underlying chemical principles, empowering researchers to make informed decisions in their experimental design.

Introduction: The Significance of Chirality in Propiophenone Scaffolds

Propiophenone derivatives are prevalent structural motifs in a multitude of biologically active compounds. The introduction of a hydroxyl group at the benzylic position, as in 4-hydroxy-4'-methoxypropiophenone, creates a stereocenter, giving rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different pharmacokinetic and pharmacodynamic properties.[1][2][3] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[4]

Therefore, the ability to synthesize and isolate a single enantiomer, such as (S)-4-hydroxy-4'-methoxypropiophenone, is paramount in modern drug discovery to develop safer and more effective therapeutic agents.[5][6] This guide addresses the practical challenges of obtaining this specific stereoisomer.

Racemic 4-Hydroxy-4'-Methoxypropiophenone: Synthesis and Properties

While a specific CAS number for the (S)-enantiomer is not publicly cataloged, the parent achiral ketone, 4'-Methoxypropiophenone, is well-documented with CAS Number: 121-97-1 .[7][8] The synthesis of the racemic 4-hydroxy-4'-methoxypropiophenone can be approached through several standard organic chemistry transformations, typically starting from 4-methoxypropiophenone. A common route involves the α-bromination of the ketone followed by nucleophilic substitution with a hydroxide source, or alternatively, through direct oxidation methodologies.

Table 1: Physicochemical Properties of 4'-Methoxypropiophenone

| Property | Value | Reference(s) |

| CAS Number | 121-97-1 | [7][8][9] |

| Molecular Formula | C₁₀H₁₂O₂ | [8] |

| Molecular Weight | 164.20 g/mol | [8] |

| Appearance | White to off-white crystalline solid | [10] |

| Boiling Point | 273-275 °C | [7] |

| Melting Point | 27-29 °C | [7] |

Asymmetric Synthesis of (S)-4-Hydroxy-4'-Methoxypropiophenone

The most elegant and efficient strategy to obtain a single enantiomer is through asymmetric synthesis, which creates the desired stereocenter with a bias towards one configuration. For the synthesis of (S)-4-hydroxy-4'-methoxypropiophenone, the key transformation is the asymmetric reduction of a prochiral ketone precursor. Two highly reliable and widely adopted methods for this are the Noyori Asymmetric Hydrogenation and the Corey-Bakshi-Shibata (CBS) Reduction.

Noyori Asymmetric Hydrogenation

This method utilizes a ruthenium catalyst complexed with a chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand to achieve highly enantioselective hydrogenation of ketones.[11][12] The choice of the (R)- or (S)-BINAP ligand dictates the stereochemical outcome of the reduction.

Mechanism of Enantioselectivity: The Noyori hydrogenation proceeds through a metal-ligand bifunctional mechanism where the ruthenium catalyst and the chiral BINAP ligand form a well-defined chiral environment. The ketone substrate coordinates to the metal center in a sterically favored orientation, leading to the delivery of hydrogen to one face of the carbonyl group, thus producing one enantiomer in excess.[11][13]

Caption: Workflow for Noyori Asymmetric Hydrogenation.

Experimental Protocol: Noyori Asymmetric Hydrogenation

-

Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ and (S)-BINAP in a 2:2.2 molar ratio in anhydrous, degassed ethanol. The mixture is heated to 80°C for 1 hour to form the active catalyst.

-

Hydrogenation: The catalyst solution is cooled to room temperature. The prochiral ketone, 4-methoxypropiophenone, is added to the reaction vessel.

-

Pressurization: The flask is placed in an autoclave, which is then purged and pressurized with hydrogen gas (typically 4-100 atm, depending on the substrate and catalyst loading).[14]

-

Reaction: The reaction is stirred at a controlled temperature (e.g., 25-50°C) until completion, monitored by TLC or GC.

-

Work-up: The pressure is carefully released, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography.

-

Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by a borane source, such as borane-THF or borane-dimethyl sulfide.[15][16] This method is known for its high enantioselectivity, operational simplicity, and predictability of the product's stereochemistry.[17]

Mechanism of Enantioselectivity: The reaction proceeds through a six-membered, chair-like transition state. The oxazaborolidine catalyst coordinates with both the borane reducing agent (at the nitrogen atom) and the ketone (at the endocyclic boron atom). The ketone preferentially binds to the catalyst from its sterically less hindered face, orienting one prochiral face for hydride delivery from the borane.[17]

Experimental Protocol: CBS Reduction

-

Catalyst Setup: To a flame-dried, argon-purged flask containing a solution of the (S)-CBS oxazaborolidine catalyst (typically 5-10 mol%) in anhydrous THF, add borane-dimethyl sulfide complex (BH₃·SMe₂) dropwise at 0°C. Stir for 15 minutes.

-

Substrate Addition: Cool the mixture to -20°C. A solution of 4-methoxypropiophenone in anhydrous THF is added dropwise over 30 minutes.

-

Reaction: The reaction is stirred at -20°C for several hours and monitored by TLC.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at -20°C.

-

Work-up: The mixture is warmed to room temperature, and 1M HCl is added. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

Purification and Analysis: The crude alcohol is purified by silica gel chromatography. The enantiomeric excess is determined by chiral HPLC.

Chiral Resolution of Racemic 4-Hydroxy-4'-Methoxypropiophenone

An alternative to asymmetric synthesis is the separation of a racemic mixture into its constituent enantiomers, a process known as chiral resolution. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for both analytical and preparative-scale resolution of enantiomers.[18][19]

Principles of Chiral HPLC

Chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase. The CSP creates a chiral environment within the column, leading to the formation of transient diastereomeric complexes with the enantiomers.[20] The difference in the stability of these complexes results in different retention times, allowing for their separation.[21]

Common types of CSPs include polysaccharide-based (e.g., cellulose or amylose derivatives), Pirkle-type (brush-type), and protein-based columns.[7][22][23] For propiophenone derivatives, polysaccharide-based CSPs are often a good starting point for method development.[24]

Caption: Principle of Chiral HPLC Separation.

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralcel® OD, Chiralpak® AD) with different mobile phases.

-

Mobile Phase Screening: A typical starting mobile phase for normal-phase separation is a mixture of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize resolution and retention times.[25]

-

Sample Preparation: Prepare a standard solution of the racemic 4-hydroxy-4'-methoxypropiophenone in the mobile phase at a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Temperature: 25°C

-

Detection: UV at a wavelength where the compound absorbs (e.g., 254 nm).

-

-

Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., change the alcohol modifier, adjust the percentage of the modifier) and column temperature.

-

Preparative Scale-Up: Once an effective analytical separation is achieved, the method can be scaled up to a preparative or semi-preparative column to isolate larger quantities of the desired (S)-enantiomer.

Conclusion

While (S)-4-hydroxy-4'-methoxypropiophenone may not be a commercially cataloged compound with a dedicated CAS number, this guide provides the essential theoretical framework and practical methodologies for its preparation and isolation. For researchers in drug development, the choice between asymmetric synthesis and chiral resolution will depend on factors such as scale, cost, and available equipment. Asymmetric methods like the Noyori hydrogenation and CBS reduction offer an elegant and direct route to the enantiopure product, while chiral HPLC provides a robust method for separating a pre-synthesized racemic mixture. By understanding and applying the principles and protocols outlined herein, scientists can confidently access the specific stereoisomers required for advancing their research in medicinal chemistry.

References

- Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).

- Sigma-Aldrich. 4'-Methoxypropiophenone.

- Santa Cruz Biotechnology. 4'-Methoxypropiophenone.

- Chemsrc. 4'-Methoxypropiophenone.

- Element Lab Solutions. HPLC Chiral Columns.

- Regis Technologies.

- MDPI.

- Lopes, E. B., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(21), 10909.

- Patsnap Synapse. (2023).

- BenchChem.

- NROChemistry.

- Chem-Station International Edition. (2014).

- Wikipedia.

- Alfa Chemistry.

- Organic Chemistry Portal.

- Smith, S. W. (2009). Chiral Drugs in Biological Systems.

- Myers, A. G. Research Group.

- NROChemistry.

- Journal of Pharmaceutical and Allied Sciences. (2021). Effects of Stereoisomers on Drug Activity.

- Guidechem. 4'-Methoxypropiophenone 121-97-1 wiki.

- Slideshare. (2018). Importance of Stereochemistry in Drug Design.

- Wikipedia. Corey–Itsuno reduction.

- BenchChem.

- Guidechem. 4'-Methoxypropiophenone 121-97-1 wiki.

- ChemicalBook. 4'-Hydroxy-3'-methoxypropiophenone.

- Organic Chemistry Portal. (2006).

- Sigma-Aldrich. Asymmetric Reduction of Ketones.

- University of Liverpool. Enantioselective Reduction of Ketones.

- ChemicalBook. 4'-Hydroxypropiophenone synthesis.

- Tehnologija. (2019). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC.

- SciTePress. (2018). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques.

- ResearchGate. (2005).

- ChemicalBook. Methoxypropiophenone synthesis.

- Phenomenex.

- Journal of Separation Science. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.

- Chiralpedia. (2022).

- ACS Publications. (2005). Polymer-Immobilized Catalyst for Asymmetric Hydrogenation of Racemic α-(N-Benzoyl-N-methylamino)propiophenone.

- VTechWorks. (1999). CHIRAL SEPARATIONS INTRODUCTION 1.1.

- ResearchGate. (2001).

- PubMed. (2001).

- Wikipedia. Enantioselective ketone reduction.

- MDPI. (2022).

- MDPI. (2022).

- Wikipedia. Chiral drugs.

- Sigma-Aldrich. 3-(4-Hydroxyphenyl)-1-propanol 99 10210-17-0.

- HMDB. Showing metabocard for 3-(4-Hydroxyphenyl)-1-propanol (HMDB0032599).

- PMC. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.

Sources

- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. mdpi.com [mdpi.com]

- 4. Chiral drugs - Wikipedia [en.wikipedia.org]

- 5. longdom.org [longdom.org]

- 6. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Page loading... [wap.guidechem.com]

- 11. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 12. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 18. mdpi.com [mdpi.com]

- 19. phx.phenomenex.com [phx.phenomenex.com]

- 20. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 21. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 22. elementlabsolutions.com [elementlabsolutions.com]

- 23. hplc.eu [hplc.eu]

- 24. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

In vitro studies of (S)-4-Hydroxy 4'-Methoxy Propiophenone

An In-Depth Technical Guide to the In Vitro Evaluation of (S)-4-Hydroxy 4'-Methoxy Propiophenone

This guide provides a comprehensive framework for the initial in vitro characterization of (S)-4-Hydroxy 4'-Methoxy Propiophenone, a novel propiophenone derivative. Given the limited existing data on this specific stereoisomer, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals. It outlines a logical, multi-tiered approach to elucidate its cytotoxic, antioxidant, anti-inflammatory, and metabolic profiles. The experimental choices and protocols are detailed with an emphasis on scientific causality and self-validating systems, ensuring a robust preliminary assessment of its therapeutic potential.

Introduction to (S)-4-Hydroxy 4'-Methoxy Propiophenone

(S)-4-Hydroxy 4'-Methoxy Propiophenone is an aromatic ketone with a defined stereochemistry. Its structure, featuring a phenolic hydroxyl group and a methoxy group, suggests potential for a range of biological activities. The propiophenone backbone is a common scaffold in medicinal chemistry.

Chemical Structure:

-

IUPAC Name: (S)-1-(4-methoxyphenyl)-2-hydroxy-1-propanone

-

Molecular Formula: C₁₀H₁₂O₃

-

Molecular Weight: 180.20 g/mol

Proposed Synthesis: The synthesis of chiral α-hydroxy ketones can be achieved through various stereoselective methods. A plausible route for the synthesis of (S)-4-Hydroxy 4'-Methoxy Propiophenone could involve the asymmetric dihydroxylation of a 4-methoxypropenylbenzene precursor, followed by selective oxidation. Alternatively, Friedel-Crafts acylation of anisole with a suitable chiral acylating agent could be explored.[1][2]

Hypothesized Biological Activities

The chemical structure of (S)-4-Hydroxy 4'-Methoxy Propiophenone provides a basis for several functional hypotheses:

-

Antioxidant Activity: The phenolic hydroxyl group is a well-known hydrogen donor, suggesting that the molecule may possess free radical scavenging properties.[3]

-

Anti-inflammatory Activity: Phenolic compounds are often associated with anti-inflammatory effects. This could be mediated through the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

-

Metabolic Significance: The molecule's structure makes it a substrate for drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs). Understanding its metabolic stability and potential for enzyme inhibition is crucial for any drug development program.[4]

Overall In Vitro Evaluation Workflow

A systematic, tiered approach is recommended to efficiently evaluate the biological profile of (S)-4-Hydroxy 4'-Methoxy Propiophenone. This workflow ensures that foundational data on cytotoxicity informs the design of subsequent, more specific functional assays.

Mechanisms of the DPPH and FRAP Antioxidant Assays.

Part 3: Elucidation of Anti-inflammatory Potential

Rationale: To investigate the hypothesized anti-inflammatory properties, a tiered approach is proposed, starting with a general assay for protein denaturation and proceeding to more specific enzyme inhibition assays for COX-2 and 5-LOX, key mediators of the inflammatory cascade.

Inhibition of Protein Denaturation Assay

Principle: Denaturation of proteins is a well-documented cause of inflammation. [5]This assay uses heat-induced denaturation of egg albumin as a model system. The ability of a compound to prevent this denaturation is indicative of its potential anti-inflammatory activity. [6][7] Experimental Protocol: Protein Denaturation Assay

-

Reaction Mixture Preparation:

-

Incubation:

-

Incubate the mixtures at 37°C for 15 minutes.

-

Then, heat at 70°C for 5 minutes to induce denaturation. [5]

-

-

Absorbance Measurement:

-

After cooling, measure the absorbance (turbidity) at 660 nm. [8]

-

-

Calculation:

-

The percentage inhibition of denaturation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100.

-

The IC₅₀ value is then determined.

-

Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle: COX-2 is an inducible enzyme that catalyzes the synthesis of prostaglandins, which are key mediators of inflammation and pain. [9]This colorimetric assay measures the peroxidase activity of COX-2, and the inhibition of this activity by the test compound. [10] Experimental Protocol: COX-2 Inhibition Assay

-

Reagent Preparation:

-

Assay Procedure:

-

Absorbance Measurement:

-

Monitor the increase in absorbance at 590 nm over time. [9]

-

-

Calculation:

-

Calculate the initial reaction velocity for each concentration.

-

Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value.

-

5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. This assay photometrically measures the inhibition of 5-LOX activity by monitoring the formation of conjugated dienes from a linoleic acid substrate. [12] Experimental Protocol: 5-LOX Inhibition Assay

-

Reagent Preparation:

-

Prepare a phosphate buffer (e.g., 50 mM, pH 6.3), a solution of 5-LOX enzyme (from potato or recombinant human), and a solution of linoleic acid. [12] * Prepare the test compound and a positive control in a suitable solvent.

-

-

Assay Procedure:

-

In a UV-transparent 96-well plate or cuvette, mix the buffer, enzyme solution, and the test compound.

-

Incubate for a short period.

-

Initiate the reaction by adding the linoleic acid substrate.

-

-

Absorbance Measurement:

-

Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes. [12]

-

-

Calculation:

-

Determine the rate of reaction and calculate the percentage of inhibition for each concentration to derive the IC₅₀ value.

-

Arachidonic Acid Cascade and Potential Points of Inhibition.

Data Presentation: Anti-inflammatory Activity

| Assay | IC₅₀ (µM) of (S)-HMPP | IC₅₀ (µM) of Positive Control |

| Protein Denaturation | ||

| COX-2 Inhibition | ||

| 5-LOX Inhibition |

Part 4: Preliminary ADME-Tox Profiling

Rationale: Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical in drug discovery. These in vitro assays provide initial insights into the metabolic fate of (S)-4-Hydroxy 4'-Methoxy Propiophenone and its potential for drug-drug interactions.

Metabolic Stability in Human Liver Microsomes (HLM)

Principle: This assay determines the rate at which a compound is metabolized by Phase I enzymes, primarily CYPs, contained within human liver microsomes. [13]The disappearance of the parent compound over time is monitored to calculate its in vitro half-life (t₁/₂) and intrinsic clearance (CLint). [14] Experimental Protocol: HLM Stability Assay

-

Reaction Mixture Preparation:

-

Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4). [15] * Add the test compound at a fixed concentration (e.g., 1 µM).

-

-

Incubation:

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding a NADPH-regenerating system. [16] * Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. [13] * Centrifuge to precipitate the proteins.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant to quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

-

Calculation:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the linear regression gives the elimination rate constant (k).

-

Calculate t₁/₂ = 0.693 / k and CLint = (0.693 / t₁/₂) / (mg protein/mL).

-

Data Presentation: Metabolic Stability

| Compound | Half-life (t₁/₂) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| (S)-4-Hydroxy 4'-Methoxy Propiophenone | ||

| Verapamil (High Clearance Control) | ||

| Warfarin (Low Clearance Control) |

Cytochrome P450 (CYP) Inhibition Assay

Principle: This assay evaluates the potential of the test compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). [17]This is crucial for predicting potential drug-drug interactions. The assay measures the formation of a specific metabolite from a probe substrate in the presence of various concentrations of the inhibitor. [4][18] Experimental Protocol: CYP Inhibition Assay

-

Reagent Preparation:

-

Use human liver microsomes or recombinant CYP enzymes.

-

Prepare solutions of isoform-specific probe substrates and the test compound at a range of concentrations.

-

-

Incubation:

-

Incubate the microsomes, probe substrate, and test compound at 37°C.

-

Initiate the reaction by adding a NADPH-regenerating system.

-

Incubate for a specific time.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction with a cold organic solvent containing an internal standard.

-

Centrifuge and collect the supernatant.

-

-

LC-MS/MS Analysis:

-

Quantify the formation of the specific metabolite using LC-MS/MS. [19]

-

-

Calculation:

-

Determine the percentage of inhibition of metabolite formation at each concentration of the test compound.

-

Calculate the IC₅₀ value for each CYP isoform.

-

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4'-Hydroxypropiophenone synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CYP Inhibition Screen Assay Using LC-MS/MS - Profacgen [profacgen.com]

- 5. innpharmacotherapy.com [innpharmacotherapy.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. cetjournal.it [cetjournal.it]

- 8. plantarchives.org [plantarchives.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 16. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. enamine.net [enamine.net]

- 18. LC-MS/MS Based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) | Bienta [bienta.net]

- 19. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Solubility Profile of (S)-4-Hydroxy-4'-Methoxypropiophenone

Abstract

(S)-4-Hydroxy-4'-Methoxypropiophenone is a chiral ketone with significant potential in pharmaceutical and fine chemical synthesis. A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide provides an in-depth analysis of the solubility profile of (S)-4-Hydroxy-4'-Methoxypropiophenone, exploring its behavior in various solvents and the critical influence of physicochemical parameters such as pH and temperature. We will delve into the theoretical underpinnings of its solubility and provide practical, step-by-step protocols for both kinetic and thermodynamic solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking a thorough and actionable understanding of this compound's solubility characteristics.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a drug candidate's journey from discovery to clinical application.[1][2] For (S)-4-Hydroxy-4'-Methoxypropiophenone, a molecule with promising applications, a detailed solubility profile is not merely academic; it is a cornerstone for rational process development and formulation design. Poor aqueous solubility, for instance, is a leading cause of low bioavailability for orally administered drugs, as it limits the concentration gradient available for absorption across the gastrointestinal tract.[1] Furthermore, understanding solubility in organic solvents is essential for efficient synthesis, crystallization, and purification.